molecular formula C13H12N2O4 B11808073 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11808073
M. Wt: 260.24 g/mol
InChI Key: QUCLZMYDCBMFRW-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling 2-substituted benzyloxy-5-bromopyrimidines with aryl boronic acids in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base like Na2CO3 in water at 80°C . The starting materials, 2-benzyloxy-5-bromopyrimidines, are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a solvent mixture of CH3CN and DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Nitro, bromo, or other substituted derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyrimidine-5-carboxylic acid
  • 2,4-Dimethoxypyrimidine-5-carboxylic acid
  • 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(2,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-18-9-3-4-11(19-2)10(5-9)12-14-6-8(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

QUCLZMYDCBMFRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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